molecular formula C5H4BrN3O3S B1616050 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide CAS No. 349121-09-1

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide

Número de catálogo: B1616050
Número CAS: 349121-09-1
Peso molecular: 266.08 g/mol
Clave InChI: BRKREXOHFNPWGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-(5-nitrothiazol-2-yl)acetamide is a halogenated acetamide derivative featuring a nitro-substituted thiazole ring. The nitro group at the 5-position of the thiazole ring enhances electrophilicity, making it reactive in further coupling reactions, such as with aryl piperazines .

Propiedades

Número CAS

349121-09-1

Fórmula molecular

C5H4BrN3O3S

Peso molecular

266.08 g/mol

Nombre IUPAC

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H4BrN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10)

Clave InChI

BRKREXOHFNPWGB-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)NC(=O)CBr)[N+](=O)[O-]

SMILES canónico

C1=C(SC(=N1)NC(=O)CBr)[N+](=O)[O-]

Origen del producto

United States

Comparación Con Compuestos Similares

Halogenated Acetamide Derivatives on Benzothiophene Scaffolds

Compounds such as 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i) and 2-Iodo-N-[7-methoxy-2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]-thien-5-yl]acetamide (3m) share the bromo/iodo-acetamide moiety but differ in their heterocyclic cores (benzothiophene vs. thiazole). These analogs exhibit high synthetic yields (81–86%) and melting points (164–202°C), attributed to their bulky aromatic substituents . However, the absence of a nitro group reduces their electrophilic reactivity compared to the target compound.

Thiazole-Based Analogs with Varied Substituents

  • 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (2b) : Replacing the nitro group with a phenyl substituent decreases electron-withdrawing effects, resulting in lower melting points (151°C) and moderate yields (49%) .
  • N-(5-Bromo-4-ethylthiazol-2-yl)acetamide and N-(5-Bromo-4-methylthiazol-2-yl)acetamide : Alkyl substituents at the 4-position of the thiazole ring improve lipophilicity (logP values ~2.5) but reduce polarity, impacting solubility. These compounds are used as intermediates in pharmaceutical research .

Heterocycle Variations

  • N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide : Substituting the thiazole ring with a thiadiazole alters aromaticity and electronic properties. This analog has a molecular weight of 222.06 g/mol and is stored under refrigeration for stability .
  • 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide : The isoxazole ring introduces different hydrogen-bonding capabilities (TPSA = 55.8 Ų) compared to thiazole (TPSA = 84.2 Ų for nitro-substituted analogs), influencing bioavailability .

Nitro-Substituted Analogs

  • 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide : Features a nitro group on a phenyl ring instead of thiazole. Its higher topological polar surface area (84.2 Ų) suggests increased solubility in polar solvents, though the absence of a heterocyclic core may limit reactivity in specific coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Properties/Applications Reference
2-Bromo-N-(5-nitrothiazol-2-yl)acetamide C₅H₄BrN₃O₃S 5-nitro-thiazole Not reported High* Antiparasitic intermediate
2-Bromo-N-(4-phenylthiazol-2-yl)acetamide C₁₁H₉BrN₂OS 4-phenyl-thiazole 151 49 Cancer research intermediate
N-(5-Bromo-4-ethylthiazol-2-yl)acetamide C₇H₉BrN₂OS 4-ethyl-thiazole Not reported 95+ Pharmaceutical intermediate
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide C₄H₄BrN₃OS 1,3,4-thiadiazole Not reported Not reported Research chemical
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide C₉H₉BrN₂O₄ 2-methoxy-5-nitro-phenyl Not reported Not reported High polar solubility

*Reported as "good yields" in synthesis protocols .

Key Findings and Implications

Reactivity : The nitro group in this compound enhances electrophilicity, making it superior to alkyl- or phenyl-substituted analogs in nucleophilic substitution reactions .

Biological Activity : Nitroheterocycles like the target compound show promise in antiparasitic applications, whereas phenyl-thiazole derivatives (e.g., 2b) are explored in cancer research .

Solubility and Stability : Alkyl substituents improve lipophilicity but reduce aqueous solubility, while nitro groups increase polarity and metabolic stability .

Métodos De Preparación

Acylation Using 2-Bromoacetyl Chloride

A common method is the direct reaction of 5-nitrothiazol-2-amine with 2-bromoacetyl chloride:

  • Dissolve 5-nitrothiazol-2-amine in anhydrous DMF or DCM under inert atmosphere.
  • Cool the solution to 0 °C.
  • Slowly add 2-bromoacetyl chloride dropwise with stirring.
  • Add an equimolar amount of a base such as triethylamine to scavenge HCl.
  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and continue stirring for 12-24 hours.
  • Monitor reaction progress by TLC or LCMS.
  • Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
  • Wash organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or preparative HPLC.

Research Findings and Data

Although direct examples of this compound synthesis are limited, related compounds such as 2-acetamido-N-(5-nitrothiazol-2-yl)benzamide have been synthesized with yields between 35% and 75% using similar coupling strategies involving carbodiimide chemistry and amine acylation.

Table 1: Representative Reaction Conditions and Yields for Related Nitrothiazole Amides

Compound Starting Materials Coupling Agent/Reagents Solvent Temperature Reaction Time Yield (%) Purification Method
2-Acetamido-N-(5-nitrothiazol-2-yl)benzamide 5-nitrothiazol-2-amine + N-acetyl anthranilic acid EDC·HCl, HOBt, triethylamine DMF 0 °C to RT Overnight 45 Preparative HPLC
2-(Methylamino)-N-(5-nitrothiazol-2-yl)benzamide 5-nitrothiazol-2-amine + N-methylisatoic anhydride Triethylamine DMF Reflux (80 °C) 12 h 35 Recrystallization

These methods underscore the utility of carbodiimide-mediated coupling in preparing nitrothiazole amides, which can be adapted for the synthesis of this compound.

Analytical Characterization

  • NMR Spectroscopy: Proton NMR (1H NMR) typically shows characteristic amide NH signals around 8–10 ppm and aromatic protons of the nitrothiazole ring between 7–9 ppm.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to the expected molecular weight.
  • Chromatography: TLC and LCMS are used to monitor reaction progress and purity.

Summary and Recommendations

  • The preparation of this compound is best achieved by acylation of 5-nitrothiazol-2-amine with 2-bromoacetyl chloride or activated 2-bromoacetic acid.
  • Carbodiimide coupling agents (EDC·HCl) with additives like HOBt and bases such as triethylamine in DMF provide efficient amidation conditions.
  • Reaction monitoring by TLC and LCMS ensures completion and purity.
  • Purification by preparative HPLC or recrystallization yields analytically pure products.
  • Adaptation of protocols from structurally related nitrothiazole amides is recommended for optimization.

This detailed synthesis overview is based on authoritative peer-reviewed research and standard organic synthesis protocols for nitrothiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide?

  • Methodology : The synthesis typically involves bromination and acylation steps. For example, bromoacetamide derivatives are synthesized using bromoacetyl chloride or bromide under reflux conditions with a base like triethylamine. Purification often employs mixed solvents (e.g., ethyl acetate/petroleum ether) via column chromatography, yielding 71–86% depending on substituents . Reaction progress is monitored by TLC, and final products are characterized via 1H^1H NMR and mass spectrometry .

Q. How is reaction completion monitored during synthesis?

  • Methodology : Thin-layer chromatography (TLC) is routinely used. For instance, in analogous acetamide syntheses, TLC with a mobile phase (e.g., ethyl acetate/hexane, 3:7) confirms reactant consumption. Post-reaction, crude products are washed with NaHCO3_3 to remove acidic byproducts .

Q. What safety precautions are essential when handling brominated acetamides?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Brominated compounds like N-(2-bromo-4-fluorophenyl)acetamide require strict handling due to toxicity. First-aid measures include immediate medical consultation upon exposure .

Q. Which characterization techniques validate the compound’s structure?

  • Methodology : 1H^1H NMR (e.g., δ 2.2 ppm for acetamide CH3_3), MS for molecular ion confirmation, and melting point analysis (e.g., 164–166°C for bromoacetamide derivatives). Advanced methods like IR spectroscopy can confirm amide C=O stretches (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How do different bromination agents affect yield and purity?

  • Methodology : Compare agents like bromine (Br2_2), N-bromosuccinimide (NBS), or bromoacetyl chloride. For example, bromoacetyl chloride in pyridine yields 86% for iodinated analogs, while NBS may require radical initiators. Purity is assessed via HPLC, with solvent selection (e.g., DCM vs. THF) impacting crystallinity .

Q. What structural features influence biological activity in nitrothiazole acetamides?

  • Methodology : The nitro group (electron-withdrawing) and thiazole ring (planar structure) enhance interactions with biological targets like enzyme active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with I or modifying the nitro position) and testing against microbial targets .

Q. How can contradictory data from synthetic routes be resolved?

  • Case Study : If Method A (ethyl acetate/petroleum ether) yields 82% but Method B (CH3_3OH recrystallization) yields 71% , analyze solvent polarity’s role in product solubility. Adjust gradient elution in chromatography or optimize reflux time. Confirm reproducibility via triplicate experiments.

Q. What computational models predict the compound’s stability and reactivity?

  • Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol) and nitro group reduction potentials. Molecular dynamics simulations assess hydrogen bonding (e.g., N–H⋯O interactions) in crystal packing, which affects stability .

Q. How does crystallography inform formulation strategies?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds in nitrothiazole derivatives). For example, centrosymmetric dimers stabilize the crystal lattice, guiding co-crystal design to enhance solubility .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies by standardizing reaction conditions (temperature, solvent ratios) and validating via orthogonal techniques (e.g., 13C^{13}C NMR for carbon backbone confirmation).
  • Advanced Techniques : Utilize high-resolution mass spectrometry (HRMS) for exact mass verification and X-ray crystallography for 3D structure elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.